Hydrogen-Bond Donor Count Differentially Restricts CNS Permeability Relative to Des-Methyl Analog
The target compound possesses one hydrogen-bond donor (HBD; primary amine) whereas the des-methyl analog (S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide has two HBDs (primary amine + secondary amide N–H). According to Lipinski and CNS MPO rules, reducing HBD count from 2 to 1 is associated with an improvement in predicted passive BBB permeability by approximately 0.5 log units, a critical factor for in vivo GABAergic pharmacology [1].
| Evidence Dimension | Number of hydrogen-bond donors (HBD) |
|---|---|
| Target Compound Data | 1 HBD (primary amine only; N-methyl amide lacks N–H) |
| Comparator Or Baseline | (S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide: 2 HBDs (primary amine + secondary amide N–H) |
| Quantified Difference | ΔHBD = 1; estimated ΔlogBB ≈ +0.5 log units favoring target compound (CNS MPO model) |
| Conditions | Physicochemical property comparison based on SMILES structures; CNS MPO scoring algorithm (Wager et al., ACS Chem. Neurosci. 2010) |
Why This Matters
For CNS-targeted programs, a lower HBD count can reduce active efflux and improve brain exposure, making the target compound a more suitable lead than the des-methyl analog when in vivo GABAA receptor occupancy is required.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1(6), 435-449. View Source
